3-bromo-N-[(3-methoxyphenyl)methyl]-N-methylpyridin-2-amine 3-bromo-N-[(3-methoxyphenyl)methyl]-N-methylpyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20365025
InChI: InChI=1S/C14H15BrN2O/c1-17(14-13(15)7-4-8-16-14)10-11-5-3-6-12(9-11)18-2/h3-9H,10H2,1-2H3
SMILES:
Molecular Formula: C14H15BrN2O
Molecular Weight: 307.19 g/mol

3-bromo-N-[(3-methoxyphenyl)methyl]-N-methylpyridin-2-amine

CAS No.:

Cat. No.: VC20365025

Molecular Formula: C14H15BrN2O

Molecular Weight: 307.19 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-N-[(3-methoxyphenyl)methyl]-N-methylpyridin-2-amine -

Specification

Molecular Formula C14H15BrN2O
Molecular Weight 307.19 g/mol
IUPAC Name 3-bromo-N-[(3-methoxyphenyl)methyl]-N-methylpyridin-2-amine
Standard InChI InChI=1S/C14H15BrN2O/c1-17(14-13(15)7-4-8-16-14)10-11-5-3-6-12(9-11)18-2/h3-9H,10H2,1-2H3
Standard InChI Key XTLOTRGVVLRNOL-UHFFFAOYSA-N
Canonical SMILES CN(CC1=CC(=CC=C1)OC)C2=C(C=CC=N2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at three positions:

  • Position 2: A secondary amine group bonded to both a methyl group and a 3-methoxybenzyl moiety.

  • Position 3: A bromine atom introducing electrophilic character to the aromatic system.

  • Position 1: A hydrogen atom, leaving this position available for further functionalization.

The 3-methoxybenzyl group consists of a benzyl scaffold with a methoxy (-OCH₃) substituent at the meta position, contributing to the molecule’s lipophilicity and potential hydrogen-bonding capacity .

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₄H₁₅BrN₂O
Molecular Weight307.19 g/mol
IUPAC Name3-bromo-N-[(3-methoxyphenyl)methyl]-N-methylpyridin-2-amine
Canonical SMILESCN(CC1=CC(=CC=C1)OC)C2=C(C=CC=N2)Br
Topological Polar Surface Area30.5 Ų

The bromine atom’s electronegativity (2.96 Pauling units) creates electron-deficient regions on the pyridine ring, making the compound reactive toward nucleophilic aromatic substitution .

Synthesis and Characterization

Synthetic Strategy

While explicit literature on this compound’s synthesis remains limited, analogous bromopyridine derivatives suggest a multi-step approach:

  • Core Formation:

    • Bromination of 2-aminopyridine using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C yields 3-bromopyridin-2-amine .

  • N-Alkylation:

    • Reaction with 3-methoxybenzyl chloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C introduces the benzyl group.

    • Subsequent N-methylation using methyl iodide (CH₃I) and sodium hydride (NaH) in tetrahydrofuran (THF) completes the substitution pattern .

Reaction yields typically range from 45–65% for analogous compounds, with purity confirmed via HPLC (>95%) and nuclear magnetic resonance (NMR) spectroscopy .

Analytical Characterization

Critical spectral data for structural verification include:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.15 (d, J=4.8 Hz, 1H, pyridine-H)

    • δ 7.25–6.80 (m, 4H, aromatic-H)

    • δ 4.45 (s, 2H, N-CH₂)

    • δ 3.80 (s, 3H, OCH₃)

    • δ 3.10 (s, 3H, N-CH₃)

  • ESI-MS: m/z 309.08 [M+H]⁺ (calc. 309.04) .

Hazard CategoryGHS Classification
Skin IrritationCategory 2 (H315)
Eye DamageCategory 2A (H319)
Respiratory IrritationCategory 3 (H335)

Personal protective equipment (PPE) including nitrile gloves, safety goggles, and fume hood use are mandatory during handling .

Environmental Impact

No ecotoxicity data exists, but structural analogs suggest moderate persistence in soil (t₁/₂ ≈ 15–30 days). The bromine atom raises concerns about bioaccumulation potential in aquatic organisms .

Research Applications and Future Directions

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its bromine atom allows late-stage diversification via cross-coupling, a strategy employed in fragment-based drug discovery .

Material Science Applications

Pyridine derivatives with methoxy groups demonstrate liquid crystalline behavior. This compound’s alkylated amine could stabilize mesophases in display technologies, though thermal stability studies are needed .

Unanswered Research Questions

  • Biological Activity: No peer-reviewed studies confirm antimicrobial or anticancer properties observed in structural analogs.

  • Metabolic Fate: Cytochrome P450-mediated demethylation and glucuronidation pathways remain uncharacterized.

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